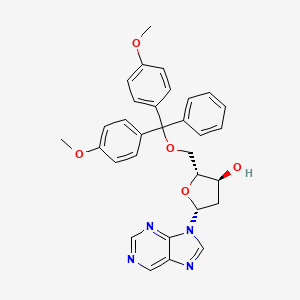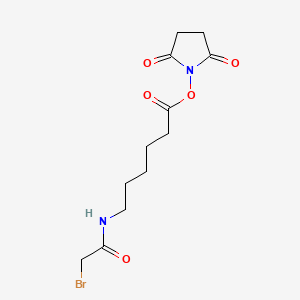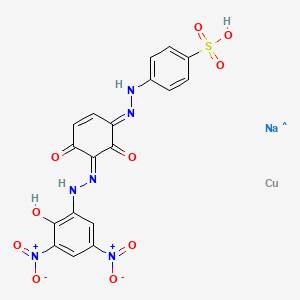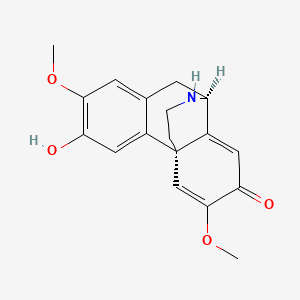
Alisol E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alisol E is a natural product found in Alisma plantago-aquatica with data available.
Scientific Research Applications
1. Anti-Hepatitis B Virus Activity
Alisol compounds, including variants like alisol A and alisol B, have demonstrated inhibitory activity against the hepatitis B virus (HBV). These compounds have been found effective in inhibiting HBV surface antigen and e antigen secretion, suggesting potential for therapeutic applications in hepatitis B treatment (Jiang et al., 2006).
2. Anti-Atherosclerotic Effects
Research has shown that alisol A can significantly inhibit the formation of arterial plaques, thereby blocking the progression of atherosclerosis. This effect is linked to the activation of the AMPK/SIRT1 signaling pathway and reduction in inflammatory cytokine production, highlighting its potential as a treatment for atherosclerosis (Wang et al., 2020).
3. Antiplasmodial Properties
Studies have identified alisol compounds as having significant antiplasmodial activity, which can be beneficial in treating malaria. This is particularly notable as it represents a novel area of antiplasmodial activity from protostanes triterpenoids (Adams et al., 2011).
4. Potential in Treating Osteoporosis
Alisol A 24-acetate has shown promising results in preventing bone loss in animal models, specifically in ovariectomized mice. This suggests its potential application in treating postmenopausal osteoporosis (Hwang et al., 2016).
5. Antibacterial Effects
Certain alisol compounds have demonstrated potent antibacterial activity, which could be significant in addressing antibiotic resistance and developing new antibacterial agents (Jin et al., 2012).
6. Anticancer Potential
Alisol A has been found to inhibit the proliferation, migration, and invasion of cancer cells, such as nasopharyngeal carcinoma cells. This effect is mediated through the inhibition of the Hippo signaling pathway, suggesting its potential as a cancer therapeutic agent (Chen & Liu, 2021).
7. Modulation of Ion Channels
Alisol derivatives have been shown to regulate serotonin-induced currents mediated by the human 5-HT3A receptor, which could have implications in neurological and psychiatric disorders (Lee et al., 2010).
8. Liver Protection and Anti-Inflammatory Activities
Alisol F and 25-anhydroalisol F have exhibited significant anti-inflammatory effects and liver protection properties in both in vitro and in vivo studies. They act by inhibiting MAPK, STAT3, and NF-κB pathways, indicating their potential in treating liver diseases and inflammation (Bi et al., 2017).
properties
CAS RN |
19865-73-7 |
|---|---|
Product Name |
Alisol E |
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.725 |
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25+,28+,29+,30+/m1/s1 |
InChI Key |
HNOSJVWYGXOFRP-ZDASAUIYSA-N |
SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[3-(aziridin-1-yl)butylcarbamoyloxy]oxiran-2-yl] N-[3-(aziridin-1-yl)butyl]carbamate;oxolane](/img/structure/B563969.png)


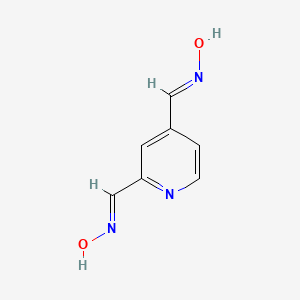
![11-Oxa-2,3-diazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B563977.png)
![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)
